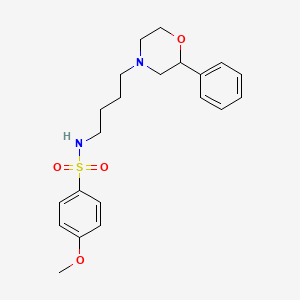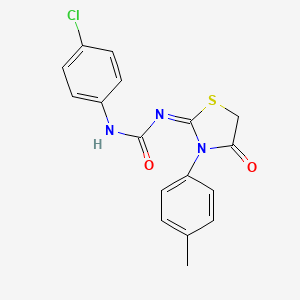![molecular formula C20H18FNO4 B2662031 1'-(2-(2-fluorophenoxy)acetyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one CAS No. 1797702-40-9](/img/structure/B2662031.png)
1'-(2-(2-fluorophenoxy)acetyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1’-(2-(2-fluorophenoxy)acetyl)-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one” is a complex organic molecule. It contains a spiro[isobenzofuran-1,4’-piperidin] core, which is a type of spirocyclic compound where an isobenzofuran ring and a piperidine ring share a single atom. The compound also has a 2-fluorophenoxy group and an acetyl group attached to it .
Molecular Structure Analysis
The molecular structure of this compound, based on its name, would be quite complex. It would include a spirocyclic core, with an isobenzofuran ring and a piperidine ring sharing a single atom. Attached to this core would be a 2-fluorophenoxy group and an acetyl group .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The presence of the acetyl group and the 2-fluorophenoxy group could potentially make this compound reactive towards certain nucleophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific molecular structure. Factors that could influence these properties include the presence of the spirocyclic core, the 2-fluorophenoxy group, and the acetyl group .Applications De Recherche Scientifique
Synthesis and Drug Discovery
Spiropiperidines, including compounds with structures similar to the one , have garnered attention in drug discovery due to their three-dimensional chemical space exploration. The methodologies for synthesizing spiropiperidines, particularly focusing on creating 2-, 3-, and 4-spiropiperidines, are crucial for pharmaceutical applications. These compounds have been synthesized for drug discovery projects, highlighting their potential in developing new medications (Griggs et al., 2018).
Antioxidant Activities
Spirocyclic compounds, such as the one mentioned, are investigated for their antioxidant activities. These molecules have shown promise in medicinal chemistry, owing to their biological activities, which are primarily attributed to their structural versatility. The development of drugs with antioxidant activities is significant as oxidative stress is linked to numerous diseases. Spiro compounds have exhibited various antioxidant activities, suggesting their role in drug development aimed at treating conditions associated with oxidative stress (Acosta-Quiroga et al., 2021).
Biological Activities
The Piper genus, which includes compounds with spiropiperidine structures, has been extensively studied for its biological potential. Essential oils and extracts from Piper species have shown antimicrobial, antiprotozoal, anti-inflammatory, and cytotoxic activities against different cancer cell lines. This suggests that compounds with similar structures may have applications in treating various diseases by harnessing their biological activities (da Silva et al., 2017).
Environmental Applications
In the environmental sector, the research on the degradation and removal of persistent organic pollutants highlights the potential applications of complex organic compounds, including spiropiperidines, in water treatment and pollution control. Techniques involving advanced oxidation processes and enzymatic degradation are explored to improve the efficiency of removing contaminants from wastewater, suggesting that similar compounds could be synthesized or modified for environmental remediation purposes (Husain & Husain, 2007).
Orientations Futures
Future research on this compound could involve studying its synthesis, its physical and chemical properties, and its potential biological activities. This could include investigating its reactivity towards different reagents, its potential uses in various chemical reactions, and its potential effects on biological systems .
Propriétés
IUPAC Name |
1'-[2-(2-fluorophenoxy)acetyl]spiro[2-benzofuran-3,4'-piperidine]-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FNO4/c21-16-7-3-4-8-17(16)25-13-18(23)22-11-9-20(10-12-22)15-6-2-1-5-14(15)19(24)26-20/h1-8H,9-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COKBJFKZRZYELH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12C3=CC=CC=C3C(=O)O2)C(=O)COC4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-(2-fluorophenyl)-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide](/img/structure/B2661953.png)

![3-(4-Chlorophenyl)sulfonyl-4-methyl-6-phenyl-2-[3-(trifluoromethyl)phenoxy]pyridine](/img/structure/B2661959.png)
![(E)-N-(3-(1H-imidazol-1-yl)propyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide hydrochloride](/img/structure/B2661960.png)

![6-{[5-(benzylsulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]methoxy}-2-phenyl-3(2H)-pyridazinone](/img/structure/B2661962.png)
![2-[3-(benzenesulfonyl)-6-methyl-4-oxoquinolin-1-yl]-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B2661963.png)

![(2Z)-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-(furan-2-yl)prop-2-enenitrile](/img/structure/B2661966.png)

